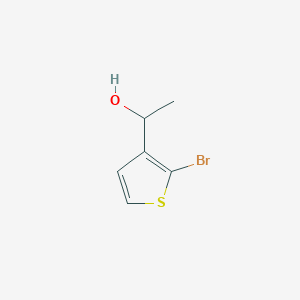
1-(2-Bromothiophen-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromothiophen-3-yl)ethanol is a useful research compound. Its molecular formula is C6H7BrOS and its molecular weight is 207.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(2-Bromothiophen-3-yl)ethanol, and what methodological considerations are crucial for optimizing yield?
- Methodological Answer : A widely used approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, 2-(2-bromothiophen-3-yl)ethanol can react with arylboronic acids under palladium catalysis to form derivatives (e.g., 2-(2-(3,4-dimethoxyphenyl)thiophen-3-yl)ethanol) . Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.
- Solvent and temperature : Ethanol or THF at reflux (70–80°C).
- Purification : Column chromatography or crystallization from ethanol.
- Yield optimization : Stoichiometric control of boronic acid (1.2–1.5 eq.) and inert atmosphere (N₂/Ar).
Q. How can researchers effectively characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Identify protons adjacent to electronegative groups (e.g., -OH or Br). For example, the ethanol moiety shows a triplet near δ 3.84 ppm (J = 6.6 Hz) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 217.0).
- IR Spectroscopy : Detect O-H stretches (~3300 cm⁻¹) and C-Br bonds (~560 cm⁻¹).
Q. What purification techniques are recommended for this compound to achieve high chemical purity?
- Methodological Answer :
- Crystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate crystalline products .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).
- Distillation : For liquid derivatives, fractional distillation under reduced pressure minimizes decomposition.
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound derivatives?
- Methodological Answer :
- Validation : Compare density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*) with experimental NMR data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
- Dynamic NMR : Use variable-temperature studies to resolve overlapping signals caused by rotamers .
- Crystallographic Validation : Cross-check computational models with X-ray structures to confirm stereoelectronic effects .
Q. What strategies are employed in the stereoselective synthesis of enantiomerically pure this compound derivatives?
- Methodological Answer :
- Chiral Resolution : Use enantiopure boronic acids or chiral auxiliaries (e.g., Evans’ oxazolidinones) in cross-coupling reactions.
- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of racemic mixtures (e.g., Candida antarctica lipase B) .
- Analysis : Determine enantiomeric excess (>95% ee) via chiral GC or HPLC with β-cyclodextrin columns .
Q. How is the SHELX software suite utilized in refining the crystal structure of this compound, particularly with challenging data such as twinning or high disorder?
- Methodological Answer :
- Data Handling : Use SHELXD for dual-space structure solution and SHELXL for least-squares refinement. For twinned data, apply the TWIN/BASF commands to model twin domains .
- Disorder Modeling : Split occupancy atoms (e.g., Br or thiophene rings) using PART/SUMP restraints.
- Validation : Check R-factor convergence (R₁ < 0.05) and ADP (anisotropic displacement parameter) consistency.
Q. Data Contradiction Analysis
Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected coupling constants in ¹H NMR) for this compound derivatives?
- Methodological Answer :
- Variable Solvent Studies : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects.
- 2D NMR (COSY, NOESY) : Identify through-space interactions (NOE) or J-coupled networks.
- X-ray Diffraction : Resolve ambiguities by comparing NMR-derived conformers with crystallographic data .
Q. Synthetic Methodology Table
Propiedades
Fórmula molecular |
C6H7BrOS |
|---|---|
Peso molecular |
207.09 g/mol |
Nombre IUPAC |
1-(2-bromothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)5-2-3-9-6(5)7/h2-4,8H,1H3 |
Clave InChI |
CIWMDDFULBAXQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(SC=C1)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













